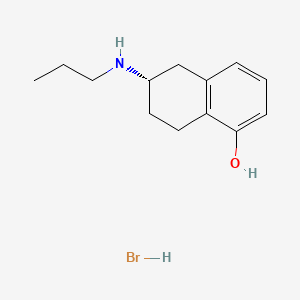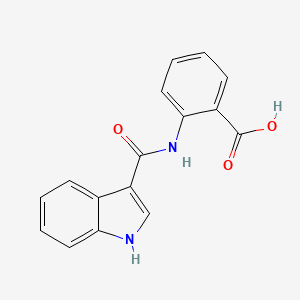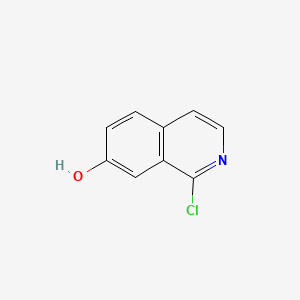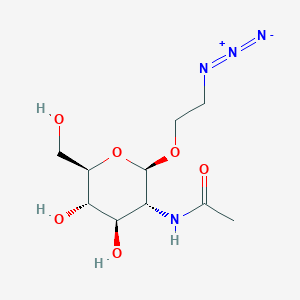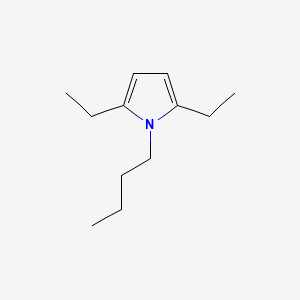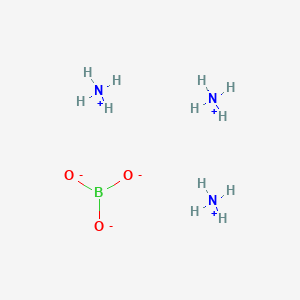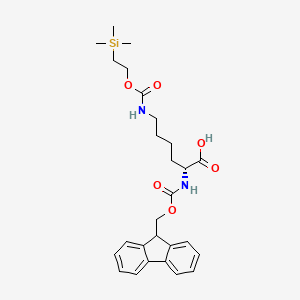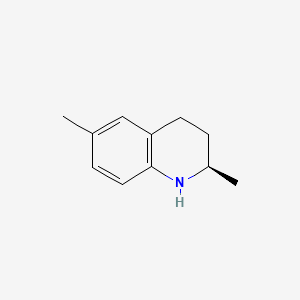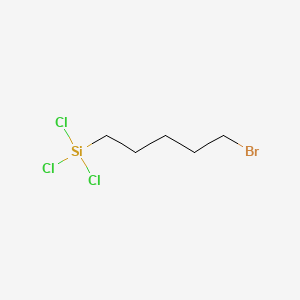
Agistatin E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agistatin E is a pyranacetal originally isolated from a Fusarium sp . It has been used as a cholesterol biosynthesis inhibitor .
Molecular Structure Analysis
The molecular formula of Agistatin E is C11H16O5 . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
Agistatin E has a molecular weight of 228.2 . It is soluble in DMSO and ethanol .Applications De Recherche Scientifique
Cobicistat and Renal Function : A study by German et al. (2012) evaluated the effect of cobicistat on glomerular filtration rate in subjects with normal and impaired renal function. Cobicistat is a CYP3A inhibitor used in combination with other drugs for HIV treatment.
Silver Nanoparticles and Toxicity : Research by Sarhan and Hussein (2014) investigated the toxicity of silver nanoparticles (AgNPs) in rats, revealing significant alterations in liver and kidney tissues and impacts on blood parameters.
Amarogentin Detection Method : Sakamoto et al. (2019) developed a magnetic particles-based enzyme immunoassay for the rapid determination of amarogentin, a bitter secoiridoid glycoside with various pharmacological activities (Sakamoto et al., 2019).
Discovery of Agistatines : A study by Göhrt et al. (2006) described the discovery of novel pyranacetals, named agistatines A, B, D, and E, from the fungus FH-A 6239. Agistatine E exhibits a unique tricyclic structure.
Functions of Agrin and Related Proteins : Patthy and Nikolics (1993) discussed agrin, a molecule inducing the aggregation of acetylcholine receptors, and its related proteins. These proteins are synthesized by neurons and muscle and have implications in synaptic architecture (Patthy & Nikolics, 1993).
Estrogen Receptor Polymorphism and Hormone Therapy : Herrington et al. (2002) explored the impact of estrogen receptor polymorphism on hormone replacement therapy effects, particularly on E-selectin and C-reactive protein (Herrington et al., 2002).
Mécanisme D'action
Target of Action
Agistatin E, a pyranacetal originally isolated from a Fusarium species, primarily targets the cholesterol biosynthesis pathway . Cholesterol is a crucial component of cell membranes and serves as a precursor for the synthesis of steroid hormones, bile acids, and vitamin D. By inhibiting cholesterol biosynthesis, Agistatin E can potentially disrupt these vital cellular functions.
Mode of Action
It is known to inhibit cholesterol biosynthesis . This suggests that Agistatin E may interact with key enzymes involved in the cholesterol biosynthesis pathway, leading to a decrease in cholesterol production. The specific interactions and resulting changes are subjects of ongoing research.
Biochemical Pathways
Agistatin E affects the cholesterol biosynthesis pathway . Cholesterol biosynthesis is a complex process involving multiple enzymes and intermediate compounds. By inhibiting this pathway, Agistatin E can potentially affect the production of other molecules derived from cholesterol, such as steroid hormones and bile acids.
Result of Action
The molecular and cellular effects of Agistatin E’s action are likely related to its inhibition of cholesterol biosynthesis . By reducing cholesterol production, Agistatin E could potentially alter the composition of cell membranes, disrupt the production of steroid hormones and bile acids, and affect other cellular processes dependent on cholesterol. The specific effects would depend on the cell type and the extent of cholesterol reduction.
Safety and Hazards
Propriétés
IUPAC Name |
(1S,3S,6R,7R,8R)-6-ethyl-3,8-dihydroxy-2,11-dioxatricyclo[5.3.1.03,8]undecan-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-2-6-3-4-10(13)11(14)7(12)5-8(16-10)15-9(6)11/h6,8-9,13-14H,2-5H2,1H3/t6-,8+,9-,10+,11+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLUHFDDAQPMDI-GSLIMFEQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2(C3(C1OC(O2)CC3=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CC[C@]2([C@]3([C@@H]1O[C@@H](O2)CC3=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Agistatin E | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

